molecular formula C15H24N2O3 B585980 4-(N-Methyl-N-tert-butyloxycarbonyl-amino)-1-(3-pyridyl)-1-butanol CAS No. 1346603-44-8

4-(N-Methyl-N-tert-butyloxycarbonyl-amino)-1-(3-pyridyl)-1-butanol

Cat. No.: B585980
CAS No.: 1346603-44-8
M. Wt: 280.368
InChI Key: IKOIPSXXUBXHSE-UHFFFAOYSA-N
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Description

4-(N-Methyl-N-tert-butyloxycarbonyl-amino)-1-(3-pyridyl)-1-butanol is a synthetic organic compound that features a pyridine ring, a butanol chain, and a tert-butyloxycarbonyl (Boc) protected amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N-Methyl-N-tert-butyloxycarbonyl-amino)-1-(3-pyridyl)-1-butanol typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-pyridinecarboxaldehyde and tert-butyl carbamate.

    Formation of Intermediate: The first step involves the formation of an intermediate by reacting 3-pyridinecarboxaldehyde with tert-butyl carbamate in the presence of a base like sodium hydride.

    Reduction: The intermediate is then reduced using a reducing agent such as sodium borohydride to form the corresponding alcohol.

    Protection: The amine group is protected using tert-butyl chloroformate to form the Boc-protected amine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated systems and stringent quality control measures ensures consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The alcohol group in 4-(N-Methyl-N-tert-butyloxycarbonyl-amino)-1-(3-pyridyl)-1-butanol can undergo oxidation to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced further to modify the pyridine ring or the alcohol group.

    Substitution: The Boc-protected amine group can undergo nucleophilic substitution reactions, especially after deprotection.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Deprotection of the Boc group can be achieved using acids like trifluoroacetic acid, followed by nucleophilic substitution using various electrophiles.

Major Products

    Oxidation: Formation of 4-(N-Methyl-N-tert-butyloxycarbonyl-amino)-1-(3-pyridyl)-butanone.

    Reduction: Formation of 4-(N-Methyl-N-tert-butyloxycarbonyl-amino)-1-(3-pyridyl)-butane.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, 4-(N-Methyl-N-tert-butyloxycarbonyl-amino)-1-(3-pyridyl)-1-butanol is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its pyridine ring is particularly useful in binding studies with proteins and nucleic acids.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its structural features make it a promising scaffold for the development of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the production of pharmaceuticals and fine chemicals. Its synthesis and reactions are optimized for large-scale production, making it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of 4-(N-Methyl-N-tert-butyloxycarbonyl-amino)-1-(3-pyridyl)-1-butanol involves its interaction with specific molecular targets. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the Boc-protected amine group can form hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(N-Methyl-N-tert-butyloxycarbonyl-amino)-1-(2-pyridyl)-1-butanol: Similar structure but with a 2-pyridyl group instead of a 3-pyridyl group.

    4-(N-Methyl-N-tert-butyloxycarbonyl-amino)-1-(4-pyridyl)-1-butanol: Similar structure but with a 4-pyridyl group.

    4-(N-Methyl-N-tert-butyloxycarbonyl-amino)-1-(3-pyridyl)-2-butanol: Similar structure but with a different position of the alcohol group.

Uniqueness

4-(N-Methyl-N-tert-butyloxycarbonyl-amino)-1-(3-pyridyl)-1-butanol is unique due to its specific substitution pattern, which influences its reactivity and interactions. The position of the pyridine ring and the Boc-protected amine group provides distinct chemical and biological properties compared to its analogs.

This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

CAS No.

1346603-44-8

Molecular Formula

C15H24N2O3

Molecular Weight

280.368

IUPAC Name

tert-butyl N-(4-hydroxy-4-pyridin-3-ylbutyl)-N-methylcarbamate

InChI

InChI=1S/C15H24N2O3/c1-15(2,3)20-14(19)17(4)10-6-8-13(18)12-7-5-9-16-11-12/h5,7,9,11,13,18H,6,8,10H2,1-4H3

InChI Key

IKOIPSXXUBXHSE-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N(C)CCCC(C1=CN=CC=C1)O

Synonyms

4-(N-Methyl-N-tert-butyloxycarbonyl-amino)-1-(3-pyridyl)-1-butanol

Origin of Product

United States

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